4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N7/c1-11-21-12(15(17)18)10-14(22-11)23-6-8-24(9-7-23)16-13-2-3-20-25(13)5-4-19-16/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGSCIBNAREBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through direct binding interactions with multiple amino acid residues. The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a novel CDK2 inhibitor. CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. The compound interacts with CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle.
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. The compound exerts these effects by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, the compound exerts its effects through its interaction with CDK2. It binds to the ATP adenine region of CDK2, achieving the required hydrophobic bindings. This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis.
Biological Activity
The compound 4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.35 g/mol. Its structure includes a pyrimidine core substituted with a difluoromethyl group and a pyrazolo[1,5-a]pyrazin moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17F2N7 |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(N=C(N=C1)N2C=NN=C2)C(=N)C(F)(F)C |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class demonstrate significant anticancer properties. In vitro studies have shown that This compound effectively inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer Cells: Demonstrated IC50 values indicating potent inhibitory effects.
- Lung Cancer Cells: Showed significant reduction in cell viability at low concentrations.
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit various enzymes critical for cancer progression. Notably:
- CDK Inhibition: The compound selectively inhibits CDK2 and CDK6, leading to disrupted cell cycle progression.
Case Studies
- Study on CDK Inhibition:
- Antiviral Activity:
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low toxicity levels in animal models. Ongoing studies are required to fully elucidate its long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other pyrazolo[1,5-a]pyrimidine derivatives are summarized in Table 1, followed by a detailed analysis.
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility: The difluoromethyl group in the target compound offers a balance of hydrophobicity and metabolic stability compared to the trifluoromethyl group in , which increases lipophilicity but may reduce aqueous solubility .
COX-2 selectivity is observed in tricyclic pyrazolo[1,5-a]pyrimidines (), but the target compound’s acyclic structure may prioritize kinase inhibition over cyclooxygenase targeting .
Fluorine Substitution :
- The 4-fluorophenyl group in improves metabolic stability and bioavailability compared to the target compound’s difluoromethyl , which may offer similar advantages but with reduced steric bulk .
Contradictions and Limitations
- While highlights COX-2 selectivity in pyrazolo[1,5-a]pyrimidines with sulfonyl groups, the target compound lacks such substituents, suggesting divergent biological targets .
- Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
Preparation Methods
Pyrimidine Ring Construction
Pyrimidines are classically synthesized via cyclocondensation of β-dicarbonyl compounds with amidines. For 2-methyl-4,6-dichloropyrimidine—a common precursor—the reaction involves acetamidine hydrochloride and malonic acid derivatives under acidic conditions. The dichloro intermediate provides reactive sites for nucleophilic substitution, enabling the introduction of the difluoromethyl and piperazine groups.
Introduction of the Difluoromethyl Group
The difluoromethyl moiety at the 4-position is introduced via halogen exchange. Using 4,6-dichloro-2-methylpyrimidine as the starting material, selective fluorination at the 4-position is achieved with diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents. This step typically proceeds in anhydrous dichloromethane at 0–25°C, yielding 4-chloro-6-difluoromethyl-2-methylpyrimidine.
Reaction Conditions
-
Substrate : 4,6-Dichloro-2-methylpyrimidine
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Fluorinating Agent : DAST (2.2 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C → 25°C (gradual warming)
Piperazine Coupling Strategies
The 6-position of the pyrimidine is functionalized with a piperazine group, which later connects to the pyrazolo[1,5-a]pyrazine moiety.
Nucleophilic Aromatic Substitution (SNAr)
Piperazine derivatives react with 4-chloro-6-difluoromethyl-2-methylpyrimidine via SNAr. The electron-deficient pyrimidine ring facilitates displacement of the 6-chloro group by piperazine nucleophiles.
Example Protocol
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Substrate : 4-Chloro-6-difluoromethyl-2-methylpyrimidine (1.0 equiv)
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Nucleophile : Piperazine (2.5 equiv)
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Base : Triethylamine (3.0 equiv)
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Solvent : Dichloromethane
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Temperature : 30°C, 12–16 hours
Key Observations
-
Excess piperazine ensures complete substitution while minimizing dimerization.
-
Polar aprotic solvents (e.g., DMF) accelerate reactivity but may reduce regioselectivity.
Pyrazolo[1,5-a]Pyrazine Synthesis and Integration
The pyrazolo[1,5-a]pyrazine heterocycle is synthesized separately and coupled to the piperazine via Buchwald-Hartwig amination or direct alkylation.
Pyrazolo[1,5-a]Pyrazine Preparation
Pyrazolo[1,5-a]pyrazine is constructed from 2-aminopyrazine through cyclization with α-haloketones. For example, reaction with chloroacetone in ethanol under reflux forms the bicyclic core.
Cyclization Reaction
Coupling to Piperazine
The final step involves attaching pyrazolo[1,5-a]pyrazine to the piperazine-substituted pyrimidine. A palladium-catalyzed cross-coupling reaction is employed, leveraging the secondary amine of piperazine as the nucleophile.
Buchwald-Hartwig Amination Protocol
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Substrate : 4-(Piperazin-1-yl)-6-difluoromethyl-2-methylpyrimidine (1.0 equiv)
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Coupling Partner : 4-Bromopyrazolo[1,5-a]pyrazine (1.1 equiv)
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : BINAP (10 mol%)
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : Toluene
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Temperature : 110°C, 16–24 hours
Optimization Notes
-
Higher temperatures (110°C vs. 80°C) improve conversion but risk decomposition of the difluoromethyl group.
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Ligand selection (BINAP vs. Xantphos) critically impacts coupling efficiency.
Purification and Characterization
Final purification involves sequential recrystallization and column chromatography to isolate the target compound (>95% purity).
Purification Steps
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Recrystallization : Dissolve crude product in hot ethyl acetate, cool to −20°C.
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Column Chromatography : Silica gel, eluent = DCM:MeOH (20:1 → 10:1 gradient).
Characterization Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.50–3.60 (m, 8H, piperazine), 6.10 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazolo-H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr + Cross-Coupling | High regioselectivity; modular intermediates | Multi-step; palladium cost | 50–65% |
| One-Pot Functionalization | Reduced purification steps | Lower control over substitution pattern | 40–50% |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the pyrazolo[1,5-a]pyrazine-piperazine-pyrimidine scaffold in this compound?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of aminopyrazoles with ketones or aldehydes under reflux conditions (e.g., pyridine or ethanol as solvents) .
- Step 2 : Piperazine ring introduction via nucleophilic substitution or Buchwald-Hartwig coupling, optimized at 80–120°C with palladium catalysts .
- Step 3 : Pyrimidine functionalization using halogenation followed by fluoromethylation (e.g., Cl→CFH via difluoromethylation reagents like ClCFH) .
- Validation : Monitor intermediates via TLC and characterize final products using H/C NMR, high-resolution MS, and elemental analysis to confirm purity (>95%) and structural fidelity .
Q. How can researchers validate the structural integrity of the difluoromethyl group in this compound?
- Analytical Techniques :
- F NMR : Confirm the presence of -CFH via distinct fluorine coupling patterns (e.g., doublet of triplets for -CFH) .
- IR Spectroscopy : Identify C-F stretching vibrations at 1100–1250 cm .
- X-ray Crystallography : Resolve spatial orientation of the difluoromethyl group and assess steric effects on binding pockets .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across assays (e.g., kinase inhibition vs. cellular cytotoxicity)?
- Approach :
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC in kinase assays) with cellular viability (MTT assays) to distinguish target-specific vs. off-target effects .
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .
- Dose-Response Analysis : Validate potency trends across multiple cell lines (e.g., cancer vs. non-cancerous) to rule out assay-specific artifacts .
- Case Study : Inconsistent cytotoxicity data for pyrazolo-pyrimidines were resolved by identifying pH-dependent solubility changes affecting cellular uptake .
Q. How can computational methods optimize the compound’s binding affinity for a specific receptor (e.g., kinase targets)?
- Workflow :
- Molecular Docking : Screen against crystal structures (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize derivatives with low RMSD (<2 Å) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorinated vs. non-fluorinated analogs to rationalize -CFH’s contribution to binding .
- Example : Difluoromethyl groups enhanced hydrophobic interactions in pyrazolo[1,5-a]pyrimidine derivatives, improving kinase inhibition by 5-fold vs. methyl analogs .
Q. What strategies mitigate synthetic challenges in coupling the piperazine and pyrazolo[1,5-a]pyrazine moieties?
- Optimization :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of piperazine .
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling, adjusting equivalents (1.2–1.5 eq) to minimize byproducts .
- Purification : Employ gradient flash chromatography (SiO, hexane/EtOAc) or preparative HPLC for high-purity isolates (>98%) .
Comparative and Mechanistic Questions
Q. How does the difluoromethyl group influence pharmacokinetic properties compared to chloromethyl or trifluoromethyl analogs?
- Data-Driven Insights :
- Lipophilicity (LogP) : -CFH increases LogP by 0.5–1.0 vs. -CH, enhancing membrane permeability but risking solubility issues .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (e.g., t increased from 2.1 to 4.7 hrs vs. -CHCl) .
- Toxicity : -CFH derivatives show lower hepatotoxicity (ALT/AST levels) vs. -CF in rodent models .
Q. What structural analogs of this compound exhibit cross-reactivity in multi-target kinase assays, and how can selectivity be improved?
- Comparative Analysis :
- Design Strategy : Introduce bulky substituents (e.g., 4-methoxyphenyl) to sterically block off-target kinases .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrazine intermediates?
- Troubleshooting :
- Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., ClCFH reactions) .
- Temperature Control : Reflux at precise temperatures (±2°C) to avoid side reactions (e.g., decomposition above 120°C) .
- Catalyst Activation : Pre-activate Pd catalysts with reducing agents (e.g., DIBAL-H) to improve coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
